Suzuki–Miyaura Cross-Coupling Efficiency of 4-Bromo vs. 4-Iodo Pyrazoles
In a direct comparative study of halogenated aminopyrazoles in Suzuki–Miyaura cross-coupling reactions, 4-bromo derivatives exhibited superior coupling efficiency compared to 4-iodo derivatives [1]. This advantage is attributed to a significantly reduced propensity for undesired dehalogenation side reactions. While the 4-iodo compounds are more reactive, they often lead to substantial amounts of the dehalogenated byproduct, thereby lowering the isolated yield of the desired cross-coupled product [1].
| Evidence Dimension | Cross-Coupling Efficiency and Side Reaction Propensity |
|---|---|
| Target Compound Data | Class inference: 4-bromo-pyrazoles exhibit superior performance with minimal dehalogenation |
| Comparator Or Baseline | 4-iodo-pyrazoles |
| Quantified Difference | Qualitative superiority: Br and Cl derivatives superior to I derivatives due to reduced dehalogenation side reactions |
| Conditions | Suzuki–Miyaura cross-coupling with halogenated aminopyrazoles and aryl/heteroaryl boronic acids [1] |
Why This Matters
For synthetic chemists, selecting the 4-bromo derivative over the 4-iodo analog can significantly improve the yield and purity of the target compound by minimizing a known, detrimental side reaction.
- [1] Zatopkova, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 513-525. View Source
